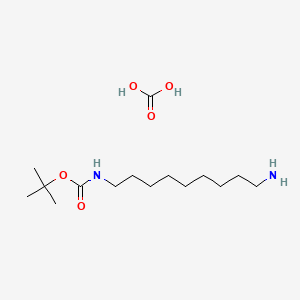
tert-Butyl (9-aminononyl)carbamate carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (9-aminononyl)carbamate carbonate is a chemical compound with the molecular formula C14H30N2O2. It is an alkane chain with terminal amine and Boc-protected amino groups. This compound is often used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications .
Métodos De Preparación
The synthesis of tert-Butyl (9-aminononyl)carbamate carbonate involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alkoxide or an amine to form the carbamate . The compound can also be synthesized by reacting the amine group with carboxylic acids, activated NHS esters, or carbonyls (ketone, aldehyde) .
Análisis De Reacciones Químicas
tert-Butyl (9-aminononyl)carbamate carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) to form various derivatives.
Deprotection: The Boc group can be deprotected under mild acidic conditions to form the free amine.
Aplicaciones Científicas De Investigación
tert-Butyl (9-aminononyl)carbamate carbonate has several scientific research applications:
Chemistry: It is used as a PROTAC linker in the synthesis of PROTACs and other conjugation applications.
Biology: The compound can be used in biological studies involving protein degradation and other cellular processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (9-aminononyl)carbamate carbonate involves its ability to react with various functional groups. The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), allowing it to form different derivatives. The Boc group can be deprotected under mild acidic conditions to form the free amine, which can then participate in further reactions .
Comparación Con Compuestos Similares
tert-Butyl (9-aminononyl)carbamate carbonate is unique due to its specific structure and reactivity. Similar compounds include:
tert-Butyl carbamate: This compound has a similar structure but lacks the long alkane chain.
tert-Butyl (9-aminononyl)carbamate: This compound is similar but does not have the carbonate group.
These similar compounds share some reactivity but differ in their specific applications and properties.
Propiedades
Fórmula molecular |
C15H32N2O5 |
|---|---|
Peso molecular |
320.42 g/mol |
Nombre IUPAC |
tert-butyl N-(9-aminononyl)carbamate;carbonic acid |
InChI |
InChI=1S/C14H30N2O2.CH2O3/c1-14(2,3)18-13(17)16-12-10-8-6-4-5-7-9-11-15;2-1(3)4/h4-12,15H2,1-3H3,(H,16,17);(H2,2,3,4) |
Clave InChI |
ZRYFNFFPQQHPKU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCCCCCN.C(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


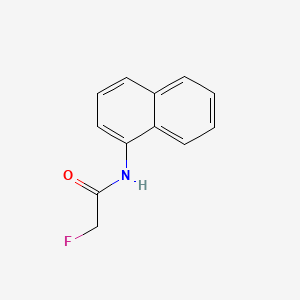
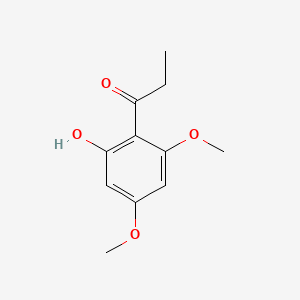
![(Z)-N'-hydroxy-2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)acetimidamide](/img/structure/B13426060.png)
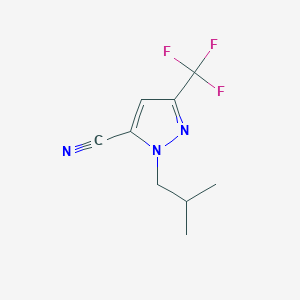
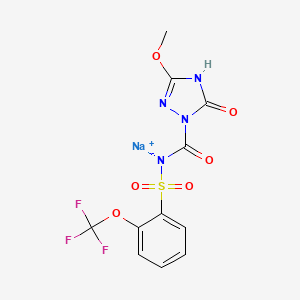
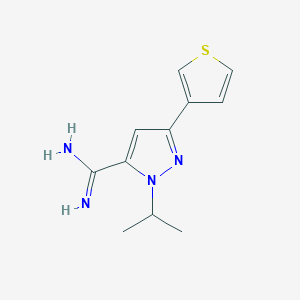
![(Z)-N'-hydroxy-2-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13426085.png)
![4-((3R,5S)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methyl-2-oxopyrrolidin-1-yl)-4-oxobutanoic acid](/img/structure/B13426087.png)
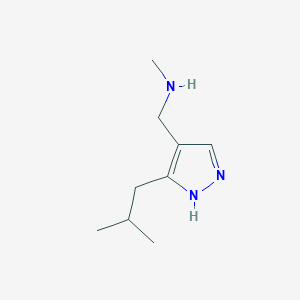

![Droperidol Imp. D (EP); (1RS)-1-[4-(4-Fluorophenyl)-4-oxobutyl]-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1,2,3,6-tetrahydropyridine 1-Oxide Hydrochloride; Droperidol Imp. D (EP) as Hydrochloride; Droperidol Impurity D as Hydrochloride](/img/structure/B13426107.png)
![3-Bromo-7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13426108.png)
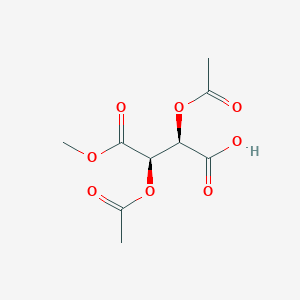
![(Z)-N'-hydroxy-2-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426121.png)
